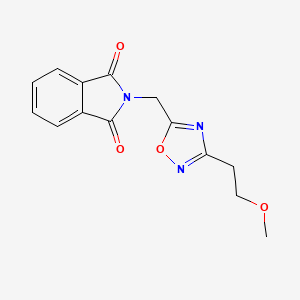
2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features both an isoindoline-1,3-dione core and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione typically involves multiple steps. One common method begins with the preparation of the isoindoline-1,3-dione core, which can be synthesized through the cyclization of phthalic anhydride with ammonia or primary amines. The oxadiazole ring is then introduced via a cyclization reaction involving hydrazides and carboxylic acids under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production .
化学反応の分析
Types of Reactions
2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .
科学的研究の応用
2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties
作用機序
The mechanism of action of 2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives and oxadiazole-containing molecules. Examples are 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione and 2-(2-chloroethyl)isoindoline-1,3-dione .
Uniqueness
What sets 2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione apart is its unique combination of the isoindoline-1,3-dione core and the oxadiazole ring. This dual functionality can confer unique chemical and biological properties, making it a versatile compound for various applications .
特性
IUPAC Name |
2-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-20-7-6-11-15-12(21-16-11)8-17-13(18)9-4-2-3-5-10(9)14(17)19/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVQLYXQQNLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
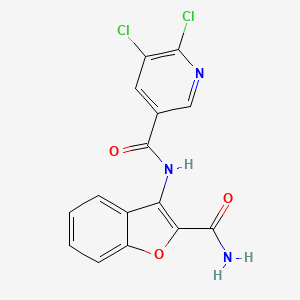
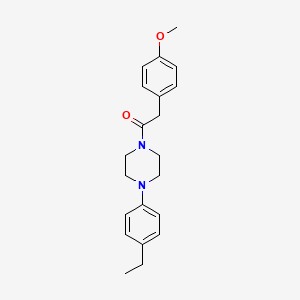

![Tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2724865.png)
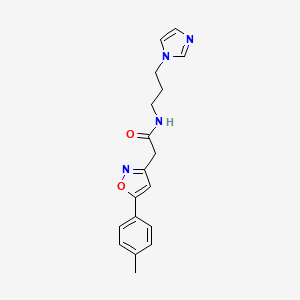
![N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2724870.png)
![1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724871.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B2724872.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide](/img/structure/B2724873.png)
![(E)-ethyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2724874.png)
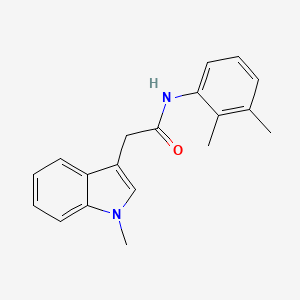
![2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2724876.png)
![2-cyano-3-[4-(diethylamino)phenyl]-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2724877.png)
![2-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2724883.png)
